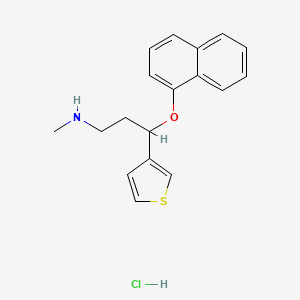
Benzopyrene Related Compound 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzopyrene Related Compound 6: is a derivative of benzopyrene, which is a polycyclic aromatic hydrocarbon. Benzopyrene is known for its presence in substances like coal tar, tobacco smoke, and grilled foods. It is a pentacyclic hydrocarbon, meaning it consists of five fused benzene rings. Benzopyrene and its related compounds are of significant interest due to their carcinogenic and mutagenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzopyrene Related Compound 6 typically involves the fusion of pyrene with a phenylene group. This process can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation and cyclization reactions. The reaction conditions often require high temperatures and the presence of catalysts such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound involves the pyrolysis of organic materials at temperatures between 300°C and 600°C. This process is similar to the production of other polycyclic aromatic hydrocarbons and often involves the use of coal tar or petroleum derivatives as starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: Benzopyrene Related Compound 6 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, usually in the presence of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen gas under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Formation of quinones and other oxygenated derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: Benzopyrene Related Compound 6 is used as a model compound in studies of polycyclic aromatic hydrocarbons. It helps in understanding the reactivity and environmental behavior of these compounds .
Biology: In biological research, this compound is used to study the effects of polycyclic aromatic hydrocarbons on living organisms. It is particularly useful in toxicology studies to understand its carcinogenic and mutagenic effects .
Medicine: In medical research, this compound is used to investigate the mechanisms of cancer development and the role of environmental pollutants in human health .
Industry: In industrial applications, this compound is used as a reference material for the detection and quantification of polycyclic aromatic hydrocarbons in environmental samples .
Mécanisme D'action
Benzopyrene Related Compound 6 exerts its effects primarily through the formation of DNA adducts. This process involves the metabolic activation of the compound by cytochrome P450 enzymes, leading to the formation of reactive intermediates that bind to DNA. This binding interferes with DNA replication and transcription, leading to mutations and potentially cancer .
Molecular Targets and Pathways:
Cytochrome P450 Enzymes: These enzymes metabolize this compound into reactive intermediates.
DNA: The reactive intermediates form adducts with DNA, causing mutations.
Aryl Hydrocarbon Receptor Pathway: This pathway is involved in the regulation of gene expression in response to polycyclic aromatic hydrocarbons.
Comparaison Avec Des Composés Similaires
- Benzo[a]pyrene
- Benzo[e]pyrene
- Cyclopentapyrenes
- Dibenzopyrenes
- Indenopyrenes
- Naphthopyrenes
Uniqueness: Benzopyrene Related Compound 6 is unique due to its specific structure and reactivity. While it shares many properties with other polycyclic aromatic hydrocarbons, its specific arrangement of benzene rings and functional groups gives it distinct chemical and biological properties .
Propriétés
Numéro CAS |
161002-05-6 |
|---|---|
Formule moléculaire |
C19H16BrNO2 |
Poids moléculaire |
370.35 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(3aS,4R,9bR)-4-(6-Bromo-1,3-Benzodioxol-5-yl)-3a,4,5,9b-Tetrahydro-3H-Cyclopenta-[c]-Qui |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid](/img/structure/B602267.png)






